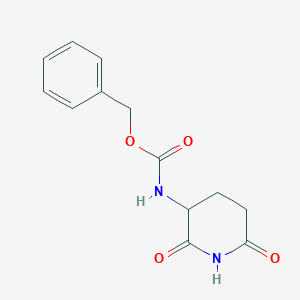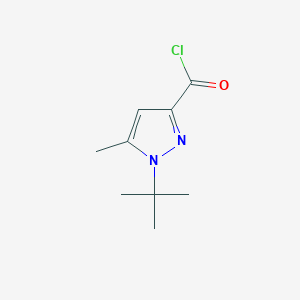
(4-Éthylphényl)thiourée
Vue d'ensemble
Description
(4-Ethylphenyl)thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Ethylphenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Ethylphenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethylphenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications biologiques
La thiourée et ses dérivés, y compris la "(4-Éthylphényl)thiourée", sont devenus un point focal important dans le domaine de la synthèse organique, suscitant l'attention pour leurs diverses applications biologiques . Ils se sont avérés posséder de nombreuses propriétés bénéfiques, notamment des effets antibactériens, antioxydants, anticancéreux, anti-inflammatoires, anti-Alzheimer, antituberculeux et antimalariens .
Activité antibactérienne
L'une des applications importantes des dérivés de la thiourée est leur activité antibactérienne. Par exemple, un composé avec une valeur de CMI de 4 µg/mL a démontré une forte activité contre Staphylococcus epidermidis (MRSE) et des souches de Staphylococcus aureus résistant à la méthicilline (MRSA) 537, 585 et 586 .
Activité antioxydante
Les dérivés de la thiourée présentent également des propriétés antioxydantes. Ils peuvent neutraliser les radicaux libres nocifs dans le corps, prévenant ainsi le stress oxydatif et les maladies associées .
Propriétés anticancéreuses
Les dérivés de la thiourée ont montré un potentiel dans le traitement du cancer en raison de leurs propriétés anticancéreuses. Ils peuvent inhiber la croissance des cellules cancéreuses et induire l'apoptose .
Propriétés anti-inflammatoires
Les dérivés de la thiourée ont des propriétés anti-inflammatoires, ce qui les rend utiles dans le traitement des affections caractérisées par une inflammation .
Maladie d'Alzheimer
Les dérivés de la thiourée ont montré des promesses dans le traitement de la maladie d'Alzheimer. Ils peuvent inhiber la formation de plaques amyloïdes, une caractéristique de la maladie d'Alzheimer .
Activité antituberculeuse
Les dérivés de la thiourée se sont avérés présenter une activité antituberculeuse, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antituberculeux .
Propriétés antimalariennes
Les dérivés de la thiourée ont des propriétés antimalariennes. Ils peuvent inhiber la croissance des parasites Plasmodium, les agents responsables du paludisme .
Orientations Futures
The future directions for the study of “(4-Ethylphenyl)thiourea” could include further exploration of its biological activities and potential applications in various fields . This could involve the development of new synthesis methods, the study of its interactions with biological systems, and the investigation of its potential uses in medicine and other industries .
Mécanisme D'action
- The primary target of “(4-Ethylphenyl)thiourea” is not explicitly mentioned in the available literature. However, thiourea derivatives, including this compound, exhibit various beneficial properties such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
Target of Action
Mode of Action
Researchers, academics, and industry professionals should continue exploring this compound for drug development and organic synthesis . 🌱🔬
Analyse Biochimique
Biochemical Properties
(4-Ethylphenyl)thiourea plays a significant role in biochemical reactions, particularly in the inhibition of key enzymes associated with metabolic processes. It has been shown to interact with enzymes such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. These interactions are primarily inhibitory, where (4-Ethylphenyl)thiourea binds to the active sites of these enzymes, preventing their normal catalytic functions . This inhibition can lead to a decrease in the breakdown of carbohydrates and the regulation of glucose levels, making it a potential candidate for managing diabetes mellitus.
Cellular Effects
The effects of (4-Ethylphenyl)thiourea on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, (4-Ethylphenyl)thiourea can inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds formed when proteins or fats combine with sugars in the bloodstream . This inhibition can protect cells from oxidative stress and inflammation, thereby preserving cellular function and integrity.
Molecular Mechanism
At the molecular level, (4-Ethylphenyl)thiourea exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals interactions . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, (4-Ethylphenyl)thiourea can modulate gene expression by affecting transcription factors and signaling molecules involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethylphenyl)thiourea have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that (4-Ethylphenyl)thiourea can have sustained inhibitory effects on enzyme activity and cellular function, with minimal degradation observed over weeks of continuous exposure.
Dosage Effects in Animal Models
The effects of (4-Ethylphenyl)thiourea vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, (4-Ethylphenyl)thiourea can induce adverse effects such as liver toxicity and thyroid dysfunction. These effects are dose-dependent, with a clear threshold beyond which toxicity becomes apparent.
Metabolic Pathways
(4-Ethylphenyl)thiourea is involved in several metabolic pathways, primarily through its interactions with enzymes involved in carbohydrate metabolism . It is metabolized by the liver, where it undergoes oxidation and conjugation reactions. The primary metabolic products are excreted via the kidneys. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, (4-Ethylphenyl)thiourea is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of (4-Ethylphenyl)thiourea is primarily in the cytoplasm and the endoplasmic reticulum . It can also localize to the nucleus, where it may influence gene expression and cellular signaling pathways. The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its functional sites within the cell.
Propriétés
IUPAC Name |
(4-ethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTABUDGUFJFVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374546 | |
| Record name | (4-ethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22265-78-7 | |
| Record name | (4-ethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the (4-ethylphenyl)thiourea derivative interact with its target to potentially treat diabetes?
A: While the exact mechanism of action for this specific derivative needs further investigation, the research indicates its potential to target multiple key enzymes involved in diabetes. Firstly, it demonstrates inhibitory activity against α-amylase and α-glucosidase. [] These enzymes play crucial roles in carbohydrate digestion by breaking down starches into sugars. By inhibiting their activity, the compound could potentially help regulate blood sugar levels by slowing down the absorption of glucose.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)
![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)



![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)
![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)





